molecular formula C17H17BrO B1522446 3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one CAS No. 898761-46-1

3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one

Cat. No.: B1522446
CAS No.: 898761-46-1
M. Wt: 317.2 g/mol
InChI Key: JDXVYABRLIAEQV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is a substituted propan-1-one derivative characterized by a central ketone group flanked by two aromatic rings: a 4-bromophenyl group at the C3 position and a 2,4-dimethylphenyl group at the C1 position. This compound belongs to the aryl ketone family, where structural variations in substituents significantly influence physical, chemical, and biological properties. The presence of bromine and methyl groups introduces steric and electronic effects, impacting reactivity, solubility, and crystallinity .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVYABRLIAEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group and a dimethylphenyl substituent on a propanone backbone. Its molecular formula is C17H17BrOC_{17}H_{17}BrO. The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes is thought to contribute to its antimicrobial effects.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory activities. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases. The mechanism may involve the modulation of signaling pathways associated with inflammation.

Anticancer Potential

One of the most promising areas of research involves the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The compound's interaction with specific molecular targets enhances its selectivity towards cancer cells while sparing normal cells.

The mechanism of action for this compound is multifaceted.

  • Michael Addition Reaction : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to inhibition of enzyme activity and modulation of protein functions.
  • Enzyme Interaction : The bromine atom and methyl groups on the phenyl rings enhance the compound's binding affinity to specific enzymes and receptors involved in disease pathways.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell membranes.
Anti-inflammatory EffectsInhibits cytokine production; potential for treating inflammatory diseases.
Anticancer ActivityInduces apoptosis in cancer cells; activates caspases; modulates cell cycle regulators.

Case Study: Anticancer Efficacy

In a notable study published in 2023, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups, supporting the compound's potential as a lead candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substitution pattern on aromatic rings plays a critical role in determining molecular properties. Key comparisons include:

Compound Name Substituents (C1/C3) Molecular Weight Key Properties/Data Reference
Target Compound 2,4-dimethylphenyl / 4-BrPh 331.23 g/mol* High hydrophobicity due to methyl groups; bromine enhances halogen bonding potential
3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-methylphenyl / 4-BrPh (α,β-unsaturated) 301.18 g/mol Conjugated double bond increases UV absorption; planar structure with dihedral angle ~9–50°
3-(4-Methoxyphenyl)-1-phenylpropan-1-one Phenyl / 4-MeOPh 240.29 g/mol Methoxy group improves solubility in polar solvents; TLC Rf ~0.45 (similar to ME-1)
1-(4-Bromophenyl)-3-(4-hydroxyphenyl)propan-1-one oxime 4-BrPh / 4-OHPh (oxime derivative) 344.71 g/mol Hydroxyl and oxime groups enable hydrogen bonding; recrystallizes from ethanol

Notes:

  • Dihedral Angles : The α,β-unsaturated analog (prop-2-en-1-one) exhibits variable planarity depending on substituents. For example, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one has near-planar rings (dihedral angle <10°), whereas 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows a significant twist (48.13°) .
  • Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability enhance halogen bonding compared to chlorine analogs (e.g., ME-3 in ).

Heterocyclic and Functional Group Modifications

The introduction of heterocycles or additional functional groups alters reactivity and applications:

Compound Name Structural Features Key Findings Reference
ME-4: 1-(3-(4-BrPh)-5-(p-tolyl)pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one Pyrazoline ring + hydrazinyloxy Enhanced biological activity due to N-heterocycle; TLC Rf = 0.40
3-[(4-BrPh)thio]-3-(4-ClPh)-1-(4-MeOPh)propan-1-one Thioether + methoxy groups Sulfur atom increases electron density; potential for radical reactions
4-F-3-Methyl-α-PVP hydrochloride Pyrrolidinyl + fluorophenyl Methyl at C3-phenyl improves metabolic stability; confirmed via NMR/HRMS

Notes:

  • Pyrazoline Derivatives : ME-4’s pyrazoline ring introduces rigidity and hydrogen-bonding sites (δ 1.27–4.84 ppm in ¹H NMR) .
  • Thioether vs. Ketone : Thioether-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, affecting redox behavior.

Crystallographic and Spectroscopic Comparisons

Crystallographic data and spectroscopic signatures highlight structural differences:

  • Crystal Packing: Brominated propan-1-ones often form layered structures via halogen bonds. For example, 2,3-dibromo-3-(4-BrPh)-1-[3-(4-MeOPh)sydnon-4-yl]propan-1-one crystallizes in a monoclinic system with C–Br···O interactions .
  • ¹H NMR Shifts : The target compound’s methyl groups (2,4-dimethylphenyl) produce distinct singlet resonances (δ ~2.3–2.6 ppm), whereas oxime derivatives (e.g., ) show downfield shifts for NH and OH protons (δ 8.93–6.70 ppm).
  • IR Spectroscopy : Ketones exhibit strong C=O stretches (~1680–1720 cm⁻¹), while thioethers show C–S vibrations (~650–700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Reactant of Route 2
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one

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